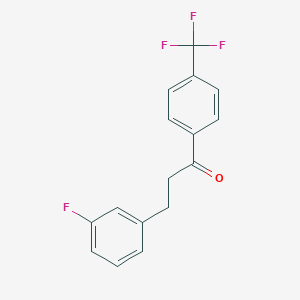

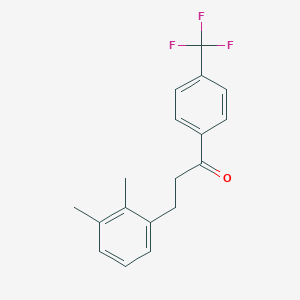

3-(2,3-Dimethylphenyl)-4'-trifluoromethylpropiophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

While the synthesis of 3-(2,3-Dimethylphenyl)-4'-trifluoromethylpropiophenone is not explicitly detailed in the provided papers, the synthesis of similar compounds typically involves the formation of carbon-carbon and carbon-heteroatom bonds, often through reactions such as Friedel-Crafts acylation, aldol condensation, or other related organic transformations. The presence of electron-donating and electron-withdrawing groups on the aromatic rings can influence the reactivity and selectivity of these synthetic steps.

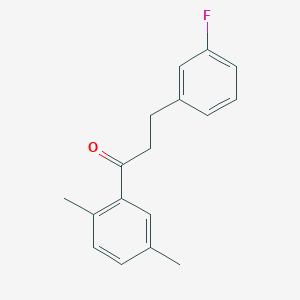

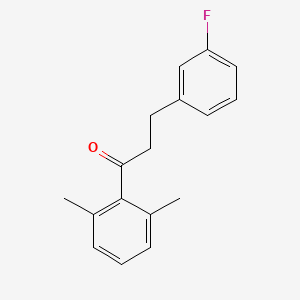

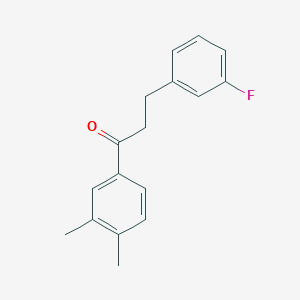

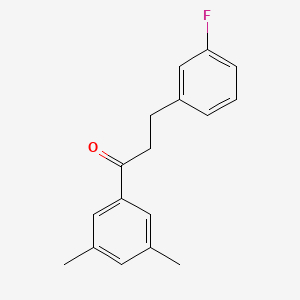

Molecular Structure Analysis

The molecular structure of compounds similar to 3-(2,3-Dimethylphenyl)-4'-trifluoromethylpropiophenone has been investigated using techniques such as X-ray diffraction and computational methods like density functional theory (DFT) . These studies reveal the nonplanar nature of the molecules, the presence of intramolecular hydrogen bonding, and the orientation of various functional groups. The molecular geometry, including bond lengths and angles, is crucial for understanding the compound's reactivity and interactions with biological targets.

Chemical Reactions Analysis

The chemical reactivity of compounds with dimethylphenyl and propiophenone components is influenced by the electronic properties of the substituents. For instance, the presence of a trifluoromethyl group can increase the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles. The intramolecular hydrogen bonds can also affect the tautomeric equilibria and the stability of different isomers, as seen in the studies of related compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are determined by their molecular structure and the nature of their substituents. The presence of strong electron-withdrawing groups like trifluoromethyl can affect the compound's boiling point, solubility, and stability. Computational studies, including frontier molecular orbitals (FMO) analysis, natural bond orbital (NBO) analysis, and molecular electrostatic potential (MEP) mapping, provide insights into the electronic distribution within the molecule, its chemical reactivity, and its nonlinear optical (NLO) properties . These properties are essential for the development of new materials with specific optical and electronic applications.

Applications De Recherche Scientifique

Synthesis and Polymer Applications

Polymer Synthesis

Novel bisphenols with methyl groups ortho-substituted to phenol groups, bulky trifluoromethyl-substituted phenyl groups, and trifluoromethyl groups in their structure were synthesized and used to create poly(aryl ether ketone/sulfone)s (PAEKs/PAESs). These polymers demonstrated good solubility, thermal stability, low dielectric constants, and transparency, making them suitable for optocommunication applications (Shang et al., 2012).

Anion Exchange Membranes

Poly(arylene ether sulfone)s bearing pendant 3,5-dimethylphenyl groups were developed, displaying high hydroxide conductivity and good chemical stability, making them suitable for use in anion exchange membranes (Shi et al., 2017).

Chemical Synthesis and Properties

Electroactive Polymer Formation

3,5-Dimethylthiophenol and bis(3,5-dimethylphenyl) disulphide were polymerized electro-oxidatively to form poly(2,6-dimethylphenylene sulphide), showcasing semi-conductivity and electrochemical response (Yamamoto et al., 1992).

Crystal and Molecular Structure Analysis

The crystal and molecular structures of isomers of 3′,4′-difluoro-2-hydroxyiminopropiophenone were determined, showing different biological activities and structural characteristics (Allen et al., 1971).

Environmental and Biochemical Studies

Biodegradation Studies

Research on the biodegradation of phenolic mixtures in a sequencing batch reactor included substituted phenols like 3,4-dimethylphenol, indicating the importance of acclimatization in biodegradation kinetics of xenobiotic compounds (Tomei & Annesini, 2008).

Anaerobic Biodegradability and Toxicity

A study evaluating the anaerobic biodegradability and toxicity of substituted phenols under methanogenic conditions included 2,4-dimethylphenol, highlighting the impact of phenolic ring substitution on recalcitrance and toxicity (O'Connor & Young, 1989).

Propriétés

IUPAC Name |

3-(2,3-dimethylphenyl)-1-[4-(trifluoromethyl)phenyl]propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F3O/c1-12-4-3-5-14(13(12)2)8-11-17(22)15-6-9-16(10-7-15)18(19,20)21/h3-7,9-10H,8,11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QADFGZBHOONBML-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)CCC(=O)C2=CC=C(C=C2)C(F)(F)F)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40644644 |

Source

|

| Record name | 3-(2,3-Dimethylphenyl)-1-[4-(trifluoromethyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40644644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,3-Dimethylphenyl)-4'-trifluoromethylpropiophenone | |

CAS RN |

898793-10-7 |

Source

|

| Record name | 1-Propanone, 3-(2,3-dimethylphenyl)-1-[4-(trifluoromethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898793-10-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2,3-Dimethylphenyl)-1-[4-(trifluoromethyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40644644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.